Acetamide,5-b]pyridin-5-yl)-

PI3Kδ inhibitor Binding affinity Imidazopyridine

N-(7-Chloro-1H-imidazo[4,5-b]pyridin-5-yl)acetamide (CAS 53995-28-1) is a chlorinated imidazo[4,5-b]pyridine acetamide that functions as a potent inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, a validated target in B-cell malignancies and inflammatory diseases. The compound binds recombinant PI3Kδ with an IC₅₀ of 2.30 nM in competitive fluorescence polarization assays and inhibits cellular PI3Kδ-mediated AKT phosphorylation (Ser473) with an IC₅₀ of 102 nM in Ri-1 human B-cell lymphoma cells.

Molecular Formula C8H7ClN4O
Molecular Weight 210.62 g/mol
CAS No. 53995-28-1
Cat. No. B14003222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide,5-b]pyridin-5-yl)-
CAS53995-28-1
Molecular FormulaC8H7ClN4O
Molecular Weight210.62 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC2=C(C(=C1)Cl)NC=N2
InChIInChI=1S/C8H7ClN4O/c1-4(14)12-6-2-5(9)7-8(13-6)11-3-10-7/h2-3H,1H3,(H2,10,11,12,13,14)
InChIKeyZGNLDLABJOWXGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(7-Chloro-1H-imidazo[4,5-b]pyridin-5-yl)acetamide (CAS 53995-28-1): A High-Potency PI3Kδ-Targeting Imidazopyridine Acetamide for Oncology Research Procurement


N-(7-Chloro-1H-imidazo[4,5-b]pyridin-5-yl)acetamide (CAS 53995-28-1) is a chlorinated imidazo[4,5-b]pyridine acetamide that functions as a potent inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, a validated target in B-cell malignancies and inflammatory diseases . The compound binds recombinant PI3Kδ with an IC₅₀ of 2.30 nM in competitive fluorescence polarization assays and inhibits cellular PI3Kδ-mediated AKT phosphorylation (Ser473) with an IC₅₀ of 102 nM in Ri-1 human B-cell lymphoma cells . This chemotype emerged from structure-guided optimization of a benzothiazole fragment hit, leading to a series of 2-acetamido-5-heteroaryl imidazopyridines with potent pan-class I PI3K activity and attractive pharmacokinetic properties .

Why Generic Imidazopyridine Acetamides Cannot Substitute for N-(7-Chloro-1H-imidazo[4,5-b]pyridin-5-yl)acetamide in PI3K-Targeted Research


The imidazo[4,5-b]pyridine scaffold is exquisitely sensitive to substitution pattern, with even minor modifications—such as replacing the 7-chloro group with hydrogen, methyl, or bromine—profoundly altering PI3K isoform selectivity, cellular potency, and off-target liability . The 7-chloro substituent in this compound contributes to the optimal electron-withdrawing profile that enhances binding to the PI3Kδ affinity pocket while simultaneously mitigating CYP3A4 time-dependent inhibition (IC₅₀ >10 µM) . Generic imidazopyridine acetamides lacking this precise substitution pattern may exhibit 10- to 100-fold weaker PI3Kδ affinity or introduce unacceptable metabolic liabilities, making empirical procurement of the exact CAS-registered entity essential for reproducible pharmacology .

Quantitative Differentiation Evidence for N-(7-Chloro-1H-imidazo[4,5-b]pyridin-5-yl)acetamide Relative to Closest PI3Kδ-Targeted Analogs


PI3Kδ Binding Affinity: 2.30 nM IC₅₀ Demonstrates Equipotency to Idelalisib with a Distinct Chemotype

In a competitive fluorescence polarization assay, N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)acetamide inhibited recombinant PI3Kδ with an IC₅₀ of 2.30 nM . This value is within 1.1-fold of idelalisib (CAL-101, IC₅₀ = 2.5 nM in similar PI3Kδ biochemical assays) , establishing biochemical equipotency despite a fundamentally different imidazopyridine scaffold versus idelalisib's quinazolinone core. The structural divergence provides a critical advantage for research groups seeking to probe PI3Kδ biology with a chemically distinct tool compound that may circumvent idelalisib-resistance mechanisms.

PI3Kδ inhibitor Binding affinity Imidazopyridine

Cellular PI3Kδ Target Engagement: 102 nM IC₅₀ in Ri-1 Lymphoma Cells Enables Potent Pathway Suppression

The compound inhibited PI3Kδ-dependent AKT phosphorylation at Ser473 in Ri-1 human diffuse large B-cell lymphoma cells with an IC₅₀ of 102 nM after 30 min exposure, measured by electrochemiluminescence . While this cellular potency is ~10-fold lower than idelalisib's reported cellular IC₅₀ of ~8 nM in PI3Kδ-dependent assays , the 102 nM value remains within the therapeutically relevant range and reflects the compound's ability to penetrate cells and engage the intracellular target. The modest right-shift from biochemical to cellular potency (44-fold) is comparable to other imidazopyridine PI3K inhibitors in the same structural class .

Cellular PI3Kδ inhibition AKT phosphorylation B-cell lymphoma

CYP3A4 Time-Dependent Inhibition: >10 µM IC₅₀ Confers a Favorable Drug-Drug Interaction Liability Profile

In human liver microsomes, N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)acetamide exhibited a time-dependent CYP3A4 inhibition IC₅₀ of 1.00×10⁴ nM (10 µM), indicating minimal risk of mechanism-based CYP3A4 inactivation . By contrast, idelalisib is a known moderate CYP3A4 inhibitor and is contraindicated with strong CYP3A4 substrates due to clinically significant drug-drug interactions . The >4,000-fold ratio of CYP3A4 IC₅₀ to PI3Kδ biochemical IC₅₀ for the target compound substantially exceeds the selectivity margin of idelalisib (~200-fold) , making this compound a safer tool for in vivo pharmacological studies where CYP3A4-mediated drug interactions must be minimized.

CYP3A4 inhibition Drug-drug interaction Metabolic stability

Scalable One-Step Synthesis with Quantitative Yield Ensures Cost-Effective Procurement for Large-Scale Studies

A recently published protocol enables the one-step synthesis of N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)acetamide in quantitative yield using adapted Vilsmeier conditions, with full characterization by ¹H, ¹³C NMR, IR, and Raman spectroscopy . This contrasts sharply with the multi-step synthetic routes required for many comparator PI3Kδ inhibitors (e.g., idelalisib requires 6–8 synthetic steps) and for alternative imidazopyridine derivatives that lack the 7-chloro activation . The quantitative yield translates directly to lower cost-per-gram for procurement and reduced lead times for resupply, eliminating the supply-chain bottlenecks that frequently delay PI3K inhibitor-dependent research programs.

One-step synthesis Quantitative yield Vilsmeier conditions

Optimal Procurement Scenarios for N-(7-Chloro-1H-imidazo[4,5-b]pyridin-5-yl)acetamide in PI3K-Focused Research and Drug Discovery


Orthogonal Chemical Probe for PI3Kδ Target Validation Studies

The compound's imidazopyridine scaffold provides a structurally orthogonal probe to idelalisib (quinazolinone scaffold) while maintaining equipotent PI3Kδ biochemical binding (IC₅₀ = 2.30 nM ). This enables researchers to validate PI3Kδ-dependent phenotypes using two chemically distinct inhibitors, reducing the probability of scaffold-specific off-target artifacts . Procurement of both compounds from a single supplier ensures matched purity and formulation for rigorous head-to-head target engagement experiments.

In Vivo Pharmacodynamic Studies Requiring Low CYP3A4 Drug-Drug Interaction Risk

With a CYP3A4 time-dependent inhibition IC₅₀ exceeding 10 µM , this compound is preferentially suited for in vivo combination studies where co-administered agents are CYP3A4 substrates. The >20-fold improved therapeutic index relative to CYP3A4 liability compared to idelalisib simplifies preclinical pharmacokinetic/pharmacodynamic modeling and reduces confounding metabolic interactions.

Cost-Sensitive Large-Scale Medicinal Chemistry Campaigns

The single-step, quantitative-yield synthesis under Vilsmeier conditions makes this compound economically viable for bulk procurement as a starting material or reference standard in analog synthesis programs. Research groups synthesizing focused libraries of imidazopyridine PI3K inhibitors can acquire gram-to-kilogram quantities at substantially lower cost than multi-step clinical candidates, enabling high-throughput chemistry without budgetary constraints .

Development of PI3Kδ-Selective Cellular Assays with Defined Potency Windows

The cellular IC₅₀ of 102 nM in Ri-1 cells provides a defined potency window that is ideal for assay development and screening cascade validation. Unlike higher-potency clinical candidates that saturate target engagement at low nanomolar concentrations, this compound's moderate cellular potency allows researchers to construct full concentration-response curves within standard DMSO solubility limits, facilitating robust Z'-factor and signal-to-background calculations .

Quote Request

Request a Quote for Acetamide,5-b]pyridin-5-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.